n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine
Description
Properties
IUPAC Name |
N'-tert-butyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3N2/c1-7(2,3)13-5-4-12-6-8(9,10)11/h12-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDJYDLKRMOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine typically involves the reaction of tert-butylamine with 2,2,2-trifluoroethylamine in the presence of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research into potential therapeutic applications is ongoing, although specific medical uses are not yet well-established.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-thiophenesulfonamide: This compound has a similar structure but contains a thiophene ring instead of the trifluoroethyl group.
N-tert-butyl-N’-2,2,2-trifluoroethylamine: Similar to n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine but lacks the ethylenediamine component.
Uniqueness
N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine is unique due to its combination of tert-butyl and trifluoroethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in proteomics research and other specialized applications .
Biological Activity
n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores the synthesis, biological effects, and research findings associated with this compound.
The synthesis of this compound involves the reaction of tert-butyl amine with trifluoroacetic acid derivatives. The resulting compound is characterized by its unique trifluoromethyl group, which enhances its biological activity.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C8H12F3N3
- Molecular Weight: 215.20 g/mol
Insecticidal Activity
Research has indicated that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies have shown that certain derivatives possess good insecticidal activities against pests such as Plutella xylostella and Culex pipiens . The presence of the trifluoromethyl group is believed to enhance the efficacy of these compounds as pest regulators.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A review of various studies indicates that while some derivatives show promising biological activity, they may also exhibit toxicity at higher concentrations. For example, repeated dose toxicity studies have reported effects on liver and reproductive organs in animal models .
Case Study 1: Insecticidal Efficacy
A study published in 2011 evaluated the insecticidal activity of synthesized N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole structures. These compounds were tested against Plutella xylostella, demonstrating a significant reduction in pest populations compared to controls. The results suggest that the incorporation of specific structural features can enhance biological activity .
Case Study 2: Toxicological Impact
A comprehensive toxicological review highlighted that exposure to tert-butanol and its derivatives can lead to nephropathy and other adverse effects in laboratory animals. The study emphasized the need for careful evaluation of dosage and exposure duration to mitigate potential health risks .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
